molecular formula C4H8ClF3N2O2 B6268980 2-amino-N-(2,2,2-trifluoroethoxy)acetamide hydrochloride CAS No. 1955520-96-3

2-amino-N-(2,2,2-trifluoroethoxy)acetamide hydrochloride

Cat. No.: B6268980
CAS No.: 1955520-96-3
M. Wt: 208.6
InChI Key:
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Description

2-amino-N-(2,2,2-trifluoroethoxy)acetamide hydrochloride is a synthetic organic compound classified as an acetamide derivative. It is characterized by the presence of an amino group bonded to an acetyl moiety, with the acetyl group further linked to a trifluoroethyl substituent. This compound is primarily used as an intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2,2,2-trifluoroethoxy)acetamide hydrochloride involves several steps:

    Formation of 2,4,6-trifluorobenzylamine: This is achieved by reacting 2,4,6-trifluorobenzyl chloride with ammonia.

    Acylation: The resulting 2,4,6-trifluorobenzylamine is then acylated with acetic anhydride to form 2,4,6-trifluoro-N-(2,2,2-trifluoroethoxy)acetamide.

    Hydrolysis and Neutralization: The acetamide is hydrolyzed and neutralized with hydrochloric acid to yield this compound[][2].

Industrial Production Methods

Industrial production of this compound typically involves the same synthetic route but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process includes:

    Large-scale acylation: Using industrial-grade acetic anhydride and 2,4,6-trifluorobenzylamine.

    Efficient hydrolysis: Employing continuous flow reactors for hydrolysis and neutralization steps to enhance efficiency and scalability[][2].

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2,2,2-trifluoroethoxy)acetamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-amino-N-(2,2,2-trifluoroethoxy)acetamide hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibitors and receptor binding studies.

    Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly as a precursor for drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-amino-N-(2,2,2-trifluoroethoxy)acetamide hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-(2,2,2-trifluoroethyl)acetamide
  • 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride
  • 2-amino-N-(2,2,2-trifluoroethoxy)acetamide

Uniqueness

2-amino-N-(2,2,2-trifluoroethoxy)acetamide hydrochloride is unique due to its trifluoroethoxy substituent, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in pharmaceutical research for developing compounds with enhanced bioavailability and efficacy .

Properties

CAS No.

1955520-96-3

Molecular Formula

C4H8ClF3N2O2

Molecular Weight

208.6

Purity

95

Origin of Product

United States

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